![molecular formula C10H18O3 B100807 Cyclobutoic Acid CAS No. 17692-20-5](/img/structure/B100807.png)
Cyclobutoic Acid
Overview
Description
Synthesis Analysis
The synthesis of Cyclobutoic Acid involves complex chemical reactions. Retrosynthetic analysis is a common approach used in the synthesis of complex molecules . This involves breaking down the structure of the target molecule into simpler precursor molecules. The synthesis could also involve cyclobutylation of hydroxyarenes enabled by silver-π-acid catalysis .Molecular Structure Analysis
The molecular structure of Cyclobutoic Acid can be determined using techniques such as single-crystal X-ray diffraction (SC-XRD) analysis . Computational chemistry and molecular modelling can also provide insights into the molecular structure .Chemical Reactions Analysis
The chemical reactions involving Cyclobutoic Acid can be complex. Understanding the stoichiometry of these reactions is crucial for quantitative chemical analysis . The reactions may involve changes in oxidation states, formation of charged or radical species, and electron-transfer reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of Cyclobutoic Acid can be determined by various methods. These properties include mechanical, thermal, magnetic, electronic, optical, and catalytic properties . The control of physicochemical properties is directly related to the notion of “compound quality” .Scientific Research Applications
Medicine
Cyclobutoic Acid has potential applications in the field of medicine, particularly in the development of new pharmaceuticals. Its structure could be utilized in the synthesis of molecules with specific biological activities, such as enzyme inhibitors or receptor agonists .
Agriculture
In agriculture, Cyclobutoic Acid derivatives could be explored for their growth-promoting properties or as part of pest management strategies. They may serve as precursors for compounds that can enhance plant resilience or act as natural pesticides .
Food Industry
The food industry could benefit from Cyclobutoic Acid in the form of additives or preservatives. Its derivatives might improve the shelf life of products or be used in the formulation of flavoring agents .
Environmental Science
Cyclobutoic Acid and its derivatives could play a role in environmental biotechnologies, such as water purification processes or in the development of materials that help in the adsorption of pollutants .
Chemical Engineering
In chemical engineering, Cyclobutoic Acid may be involved in the synthesis of new materials with specific properties, such as catalysts or polymers with unique characteristics that could be used in various industrial processes .
Biotechnology
The compound’s structure could be key in biotechnological applications, such as the development of bio-based materials or as a building block in synthetic biology approaches to create new bioactive compounds .
Future Directions
properties
IUPAC Name |
3-cyclohexyl-3-hydroxybutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-10(13,7-9(11)12)8-5-3-2-4-6-8/h8,13H,2-7H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFERNRNDCJFIAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)(C1CCCCC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40864789 | |
Record name | 3-Cyclohexyl-3-hydroxybutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40864789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclobutoic Acid | |
CAS RN |
17692-20-5 | |
Record name | Cyclobutoic acid [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017692205 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Cyclohexyl-3-hydroxybutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40864789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CYCLOBUTOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86KE25F200 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.